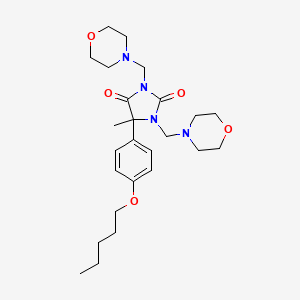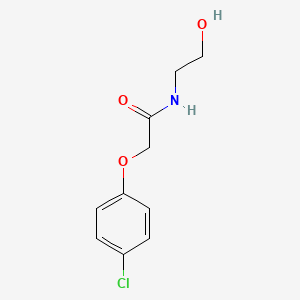![molecular formula C15H16N4O2 B14167624 N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline CAS No. 4313-13-7](/img/structure/B14167624.png)
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline: is an organic compound with the molecular formula C15H16N4O2. It is characterized by the presence of a nitrophenyl group attached to a diazenyl group, which is further connected to an aniline derivative. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization Reaction: The synthesis of N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline typically begins with the diazotization of 4-nitroaniline. This involves treating 4-nitroaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N,2-trimethylaniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline can undergo reduction reactions, especially at the nitro group, to form corresponding amines.
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Electrophilic reagents like halogens or sulfonic acids can be used under acidic conditions.
Major Products Formed:
Reduction: Formation of N,N,2-trimethyl-4-[(4-aminophenyl)diazenyl]aniline.
Oxidation: Formation of various oxidized derivatives depending on the conditions.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a dye intermediate in the synthesis of various azo dyes.
- Employed in the study of azo coupling reactions and their mechanisms.
Biology:
- Utilized in staining techniques for biological specimens due to its vibrant color.
Medicine:
- Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry:
- Widely used in the textile industry for dyeing fabrics.
- Employed in the production of colored plastics and inks.
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The nitrophenyl group can participate in electron-withdrawing interactions, affecting the reactivity of the compound.
Molecular Targets and Pathways:
- The azo group can interact with nucleophiles, leading to the formation of new bonds.
- The nitrophenyl group can influence the electronic properties of the compound, making it suitable for various chemical reactions.
Comparison with Similar Compounds
- N,N-dimethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N-diethyl-4-[(4-nitrophenyl)diazenyl]aniline
- N,N,2-trimethyl-4-[(4-chlorophenyl)diazenyl]aniline
Uniqueness:
- The presence of the 2-trimethyl group in N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline provides unique steric and electronic properties, making it distinct from other similar compounds.
- The specific arrangement of functional groups in this compound allows for unique reactivity patterns and applications in various fields.
Properties
CAS No. |
4313-13-7 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline |
InChI |
InChI=1S/C15H16N4O2/c1-11-10-13(6-9-15(11)18(2)3)17-16-12-4-7-14(8-5-12)19(20)21/h4-10H,1-3H3 |
InChI Key |
YGMSETFPVMNTRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


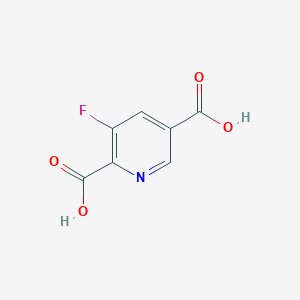


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
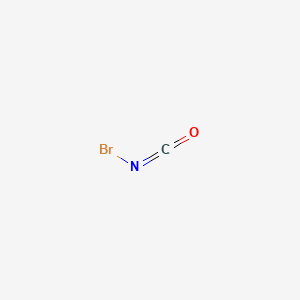
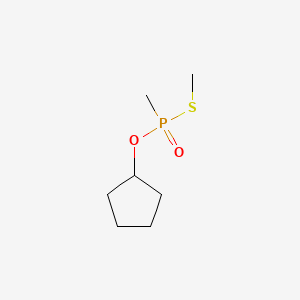

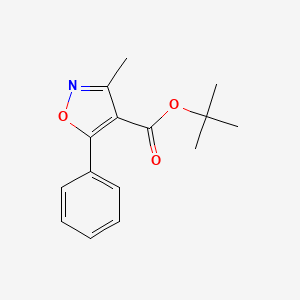

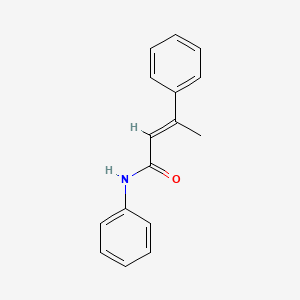

![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)
